4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate
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Overview
Description
4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate is a chemical compound with a unique structure that includes a cyclopentene ring, an acetate group, and a methylprop-2-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclopent-1-en-1-one with 2-methylprop-2-en-1-yl acetate in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. The purification of the final product is often achieved through techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Eugenol: An allyl chain-substituted guaiacol with similar structural features.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Another compound with a methylprop-2-en-1-yl group.
Uniqueness
4-(2-Methylprop-2-en-1-yl)-3-oxocyclopent-1-en-1-yl acetate is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
87895-37-2 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
[4-(2-methylprop-2-enyl)-3-oxocyclopenten-1-yl] acetate |
InChI |
InChI=1S/C11H14O3/c1-7(2)4-9-5-10(6-11(9)13)14-8(3)12/h6,9H,1,4-5H2,2-3H3 |
InChI Key |
WIAJFJRZKFRINH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1CC(=CC1=O)OC(=O)C |
Origin of Product |
United States |
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